2-Methoxy-1-(3-methylpyrrolidin-3-yl)ethan-1-one

Physicochemical profiling Drug-likeness Oral bioavailability

Sourcing sterically congested 3-acylpyrrolidine intermediates with balanced CNS drug-like properties often limits medicinal chemistry timelines. 2-Methoxy-1-(3-methylpyrrolidin-3-yl)ethan-1-one resolves this bottleneck by providing direct access to a 3-methylpyrrolidine core pre-functionalized with an α-methoxyacetyl group. Its optimized LogP (0.20) and TPSA (38.33 Ų) support superior passive permeability tuning and solubility profiles compared to des-methoxy analogs, while the additional H-bond acceptor enables unique ligand-binding interactions during fragment-based drug design. Supplied at 95% purity, this compound is a reliable building block for EP2590963B1 pyridinyl ether scaffolds and late-stage diversification studies.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13241338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(3-methylpyrrolidin-3-yl)ethan-1-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CCNC1)C(=O)COC
InChIInChI=1S/C8H15NO2/c1-8(3-4-9-6-8)7(10)5-11-2/h9H,3-6H2,1-2H3
InChIKeyCZQOCQPWCITAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 2-Methoxy-1-(3-methylpyrrolidin-3-yl)ethan-1-one


2-Methoxy-1-(3-methylpyrrolidin-3-yl)ethan-1-one (CAS 1601955-33-2, C₈H₁₅NO₂, MW 157.21) is a heterocyclic ketone featuring a 3‑methylpyrrolidine scaffold bearing an α‑methoxyacetyl substituent at the 3‑position . The molecule is characterized by a computed topological polar surface area (TPSA) of 38.33 Ų, a partition coefficient (LogP) of approximately 0.20, three hydrogen‑bond acceptors, one hydrogen‑bond donor, and three rotatable bonds . These physicochemical attributes place it in a favorable region of oral drug‑like chemical space and distinguish it from closely related 3‑acylpyrrolidine analogs that lack the methoxy functionality.

Computed Profile Computed drug-like properties (TPSA, LogP) support oral bioavailability prediction workflows.
Chemical Handle α-Methoxy group adds an H-bond acceptor for binding-site complementarity studies.
Scaffold Relevance Patent-disclosed NK-3 antagonist chemotype alignment (EP2590963B1).

Why 2-Methoxy-1-(3-methylpyrrolidin-3-yl)ethan-1-one Outperforms Des-Methoxy Analogs


Substituting 2‑methoxy-1-(3-methylpyrrolidin-3-yl)ethan-1-one with the des‑methoxy analog 1-(3-methylpyrrolidin-3-yl)ethan-1-one (CAS 1599150-42-1) or other 3‑acylpyrrolidines ignores the pronounced impact of the α‑methoxy group on molecular recognition, solubility, and metabolic stability. The methoxy substituent introduces an additional hydrogen‑bond acceptor, elevates TPSA by ≈8 Ų, and lowers LogP by ≈0.65 log units relative to the des‑methoxy comparator . These changes alter ligand‑binding topology, passive permeability, and CYP‑mediated oxidation susceptibility, making the compounds functionally non‑interchangeable in medicinal chemistry campaigns where subtle structure‑activity relationships govern target engagement [1].

Target Compound
Des-Methoxy Analog (CAS 1599150-42-1)
H‑Bond Acceptor 3 acceptors enable distinct donor-acceptor pairing.
H‑Bond Acceptor 2 acceptors; binding topology may shift.
Polar Surface Area Higher TPSA (~38 Ų) alters passive permeability.
Polar Surface Area Lower TPSA (~30 Ų); permeability profile may differ.
Lipophilicity Lower LogP (~0.20) predicts improved aqueous solubility.
Lipophilicity Higher LogP (~0.85); CYP metabolism susceptibility may shift.

Quantitative Differentiation from Structural Analogs


Enhanced Topological Polar Surface Area

2‑Methoxy-1-(3-methylpyrrolidin-3-yl)ethan-1-one exhibits a computed TPSA of 38.33 Ų, which is 8.83 Ų higher than the 29.5 Ų reported for the des‑methoxy analog 1-(3-methylpyrrolidin-3-yl)ethan-1-one . The increase arises from the additional ether oxygen in the methoxyacetyl side‑chain and improves alignment with oral drug‑likeness thresholds (TPSA < 140 Ų).

TPSA Increase
Reported
Target: 38.33 Ų
Analog: 29.5 Ų
Δ +8.83 Ų
Supports oral bioavailability prediction context.
Computed property; experimental validation advised.
Physicochemical profiling Drug-likeness Oral bioavailability

Reduced Lipophilicity and Metabolic Stability

The target compound's computed LogP is 0.20, substantially lower than the LogP of 0.85 ± 0.30 reported for 1-(3-methylpyrrolidin-3-yl)ethan-1-one [1]. The ≈0.65 log‑unit reduction reflects the polarity contribution of the methoxy group and predicts improved aqueous solubility and reduced CYP‑mediated oxidative metabolism.

LogP Reduction
Reported
Target LogP: 0.20
Analog LogP: 0.85 ± 0.30
ΔLogP ≈ –0.65
Indicates lower lipophilicity; may influence metabolic stability.
Computed; confirm with experimental logD.
Lipophilicity ADME Metabolic stability

Additional Hydrogen-Bond Acceptor Alters Recognition

The methoxyacetyl side‑chain provides three hydrogen‑bond acceptors, versus two for the des‑methoxy analog 1-(3-methylpyrrolidin-3-yl)ethan-1-one . The extra acceptor enables distinct donor‑acceptor pairing patterns in protein‑ligand complexes, potentially altering binding‑site complementarity.

H‑Bond Acceptor
Reported
Target: 3 acceptors
Analog: 2 acceptors
Δ +1 acceptor
Alters binding-site complementarity in protein-ligand studies.
Structure-based; verify via crystallography.
Hydrogen bonding Target engagement Selectivity

NK-3 Receptor Antagonist Scaffold Relevance

Patents EP2590963B1 and related filings disclose (3-methylpyrrolidin-3-yl)methyl pyridinyl ether derivatives as high‑potential NK‑3 receptor antagonists for depression, pain, psychosis, Parkinson’s disease, and ADHD [1]. The 3‑methylpyrrolidine‑3‑carbonyl motif present in 2‑methoxy-1-(3-methylpyrrolidin-3-yl)ethan-1-one is a direct synthetic precursor to these pharmacologically validated scaffolds, whereas simpler 3‑acylpyrrolidines lacking the α‑heteroatom cannot access the same patent‑protected chemical space.

Patent Alignment
Class-level
Precursor to EP2590963B1 NK-3 antagonist series.
Supports NK-3 pathway research; requires target validation.
Class-level inference; synthetic route confirmed.
NK-3 receptor CNS disorders Chemical patent

Application Scenarios for 2-Methoxy-1-(3-methylpyrrolidin-3-yl)ethan-1-one


NK-3 Receptor Antagonist Lead Optimization

The compound serves as a strategic ketone intermediate for constructing (3-methylpyrrolidin-3-yl)methyl pyridinyl ether scaffolds claimed in EP2590963B1 . Its methoxyacetyl group can be elaborated to the pyridinyl ether warhead while preserving the 3‑methylpyrrolidine core, offering a direct entry into a chemotype validated for CNS receptor antagonism.

CNS Drug Discovery Property Modulation

With a LogP of 0.20 and TPSA of 38.33 Ų [1], the compound occupies a favorable CNS‑drug‑like space. Medicinal chemists can leverage its lower lipophilicity and extra hydrogen‑bond acceptor to fine‑tune permeability‑efflux ratios when optimizing blood‑brain‑barrier penetration relative to more lipophilic 3‑acylpyrrolidine analogs.

Fragment-Based Screening Library Design

The compound’s molecular weight (157.21 Da) and balanced hydrogen‑bonding profile (3 acceptors, 1 donor) meet fragment‑library criteria [1]. Its additional methoxy acceptor distinguishes it from simpler ketone fragments, enabling exploration of distinct hydrogen‑bonding geometries during crystallographic fragment screening.

Synthetic Methodology for Disubstituted Pyrrolidines

The quaternary 3‑substituted pyrrolidine core represents a challenging synthetic motif. Procuring the compound at 95% purity enables method development for diastereoselective transformations, cross‑couplings, and late‑stage functionalization of sterically congested pyrrolidine ketones relevant to natural‑product‑inspired libraries.

Application
Selection Property
Validation Focus
NK-3 Chemotype Research
Patent-disclosed building block (EP2590963B1)
Synthetic route feasibility; NK-3 binding assays
CNS Permeability Optimization
Computed physicochemical profile supports CNS drug-likeness
In vitro permeability-efflux ratio assays
Fragment Library Design
Low molecular weight and balanced H-bond profile
Crystallographic fragment screening; ligand efficiency
Synthetic Method Development
Defined-purity quaternary pyrrolidine core
Diastereoselective transformation conditions
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